molecular formula C19H16FN3O4S2 B2432323 N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide CAS No. 898465-87-7

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2432323
CAS No.: 898465-87-7
M. Wt: 433.47
InChI Key: HHZMKISAMQGLKQ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide is a sophisticated synthetic compound designed for research applications, integrating a benzamide core with distinct thiazole and sulfonamide pharmacophores. This structural motif is found in compounds investigated for modulating key biological targets, particularly ligand-gated ion channels. Compounds within the N-(thiazol-2-yl)-benzamide class have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . The integration of the sulfonamide moiety, a privileged structure in medicinal chemistry, significantly enhances the bioactive potential of the molecule and is associated with diverse pharmacological activities . The specific presence of the 4-fluorophenylsulfonamido group is a feature explored in research for optimizing biological activity and selectivity . This compound is representative of a chemotype that demonstrates state-dependent inhibition and largely non-competitive antagonism, suggesting it acts via an allosteric site, potentially within the transmembrane and/or intracellular domains of target receptors . Beyond ion channel research, the combined thiazole and sulfonamide structure is a prominent scaffold in the development of potential therapeutic agents for various conditions, with related analogs being explored for their properties . Researchers will find this high-purity compound valuable for probing ion channel physiology, investigating allosteric modulation mechanisms, and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S2/c1-11-17(12(2)24)28-19(21-11)22-18(25)15-5-3-4-6-16(15)23-29(26,27)14-9-7-13(20)8-10-14/h3-10,23H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZMKISAMQGLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the acetylated thiazole with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Amidation: Finally, the benzamide moiety is introduced through an amidation reaction, typically using benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide exhibits several promising biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against human colorectal carcinoma (HCT116) and other cancer lines, demonstrating significant cytotoxic effects. The mechanism of action may involve modulation of the NF-kB signaling pathway, which is crucial in cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the thiazole ring is believed to enhance its antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AnticancerHCT116Significant cytotoxicity (IC50 < 10 µM)
AntimicrobialVarious bacterial strainsMIC values indicating strong activity

Notable Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibited IC50 values lower than standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug.
  • Antimicrobial Efficacy : The compound showed significant antimicrobial effects against multiple strains, indicating its broad-spectrum potential .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-bromophenylsulfonamido)benzamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Uniqueness

Compared to its analogs, N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, an amide linkage, and a sulfonamide group, which are known to influence its biological properties. The structural formula can be represented as follows:

C15H14FN3O3S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiazole moiety through the reaction of 5-acetyl-4-methylthiazole with appropriate reagents.
  • Coupling with sulfonamide derivatives to form the final product.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. In particular, this compound has been evaluated for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound inhibits CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival . This mechanism suggests potential use in treating various cancers, including leukemia.

Neuropharmacological Activity

The compound's thiazole component is also associated with neuroprotective effects. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of Alzheimer's disease.

  • In vitro Studies : In assays measuring AChE inhibition, related compounds have shown promising results, suggesting that modifications to the thiazole structure could enhance this activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and the sulfonamide group significantly affect biological activity. For instance:

Modification Effect on Activity
Substitution at C5 of thiazoleEnhances CDK9 inhibition
Variation in sulfonamide groupAlters AChE inhibitory potency

Case Studies

Several case studies highlight the efficacy of similar thiazole-based compounds:

  • CDK9 Inhibition : A study demonstrated that a related thiazole derivative exhibited nanomolar Ki values against CDK9, showing over 80-fold selectivity compared to CDK2. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Neuroprotection : Another study focused on thiazole derivatives showed significant AChE inhibition with IC50 values comparable to established drugs used in Alzheimer’s treatment. This suggests that further development of this compound could lead to effective neuroprotective agents .

Q & A

Q. What stability studies are recommended for long-term storage?

  • Conditions :
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (e.g., >200°C) .
  • Photodegradation : Store in amber vials at –20°C; monitor via HPLC for degradation peaks under UV light .

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